N-(2,4-DIMETHOXYBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE
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Overview
Description
N-(2,4-DIMETHOXYBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE: is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with methoxy groups at the 2 and 4 positions, and a nitrophenyl group substituted with a methoxy group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzyl chloride and 2-methoxy-5-nitroaniline.
Reaction: The benzyl chloride reacts with the aniline derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,4-DIMETHOXYBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE depends on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Chemical Reactions: The compound’s reactivity is influenced by the electron-donating methoxy groups and the electron-withdrawing nitro group, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHOXYBENZYL)-N-(2-METHOXY-5-CHLOROPHENYL)AMINE: Similar structure but with a chlorine atom instead of a nitro group.
N-(2,4-DIMETHOXYBENZYL)-N-(2-METHOXY-5-METHYLPHENYL)AMINE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(2,4-DIMETHOXYBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE:
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methoxy-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-21-13-6-4-11(16(9-13)23-3)10-17-14-8-12(18(19)20)5-7-15(14)22-2/h4-9,17H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZOHAJOFPNXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=C(C=CC(=C2)[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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